molecular formula C6H9N3O2S B12281768 N-Methyl-N-(pyridin-3-yl)aminosulfonamide

N-Methyl-N-(pyridin-3-yl)aminosulfonamide

Cat. No.: B12281768
M. Wt: 187.22 g/mol
InChI Key: CMGFJJRRZMXOIR-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridin-3-yl)aminosulfonamide is an organic compound with the molecular formula C6H9N3O2S It is a derivative of pyridine and sulfonamide, characterized by the presence of a methyl group attached to the nitrogen atom and a pyridin-3-yl group attached to the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyridin-3-yl)aminosulfonamide typically involves the reaction of pyridin-3-ylamine with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyridin-3-yl)aminosulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide group.

    Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted pyridin-3-yl derivatives.

Scientific Research Applications

N-Methyl-N-(pyridin-3-yl)aminosulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used as a probe to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-3-yl)aminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)aminosulfonamide
  • N-(pyridin-4-yl)aminosulfonamide
  • N-Methyl-N-(pyridin-2-yl)aminosulfonamide

Uniqueness

N-Methyl-N-(pyridin-3-yl)aminosulfonamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-[methyl(sulfamoyl)amino]pyridine

InChI

InChI=1S/C6H9N3O2S/c1-9(12(7,10)11)6-3-2-4-8-5-6/h2-5H,1H3,(H2,7,10,11)

InChI Key

CMGFJJRRZMXOIR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=CC=C1)S(=O)(=O)N

Origin of Product

United States

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